1,8-Dichloro-10H-anthracen-9-one 1,8-Dichloro-10H-anthracen-9-one
Brand Name: Vulcanchem
CAS No.: 50259-93-3
VCID: VC8024763
InChI: InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2
SMILES:
Molecular Formula: C14H8Cl2O
Molecular Weight: 263.1 g/mol

1,8-Dichloro-10H-anthracen-9-one

CAS No.: 50259-93-3

Cat. No.: VC8024763

Molecular Formula: C14H8Cl2O

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dichloro-10H-anthracen-9-one - 50259-93-3

Specification

CAS No. 50259-93-3
Molecular Formula C14H8Cl2O
Molecular Weight 263.1 g/mol
IUPAC Name 1,8-dichloro-10H-anthracen-9-one
Standard InChI InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2
Standard InChI Key AYDNUUZHQKPRKA-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl

Introduction

Physicochemical Properties

1,8-Dichloro-10H-anthracen-9-one is a crystalline solid with a molecular weight of 263.12 g/mol. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 1,8-Dichloro-10H-anthracen-9-one

PropertyValueSource
Molecular FormulaC14H8Cl2O\text{C}_{14}\text{H}_8\text{Cl}_2\text{O}
Molecular Weight263.12 g/mol
Density1.411 g/cm³
Boiling Point435°C at 760 mmHg
Flash Point183.5°C
Melting PointNot Available
LogP (Partition Coefficient)4.128

The compound’s planar anthracene backbone, substituted with chlorine atoms at the 1- and 8-positions and a ketone group at the 9-position, contributes to its stability and reactivity. The presence of chlorine atoms enhances electrophilic substitution reactivity, while the ketone group facilitates nucleophilic additions and reductions .

Synthesis and Structural Elucidation

Reduction of 1,8-Dichloroanthraquinone

The primary synthetic route involves the reduction of 1,8-dichloroanthraquinone (I) using stannous chloride (SnCl2\text{SnCl}_2) in a mixture of hydrochloric acid and acetic acid. This reaction proceeds via concomitant ether cleavage to yield 1,8-dichloro-9(10H)-anthracenone (II) (Figure 1) .

Figure 1: Reduction Pathway

1,8-DichloroanthraquinoneHCl, AcOHSnCl21,8-Dichloro-9(10H)-anthracenone[2][4]\text{1,8-Dichloroanthraquinone} \xrightarrow[\text{HCl, AcOH}]{\text{SnCl}_2} \text{1,8-Dichloro-9(10H)-anthracenone} \quad[2][4]

Acylation Reactions

The 9-position oxygen in 1,8-dichloro-9(10H)-anthracenone undergoes nucleophilic acylation with acyl chlorides (RCOCl\text{RCOCl}) under weakly basic conditions (e.g., pyridine in CH2Cl2\text{CH}_2\text{Cl}_2). This reaction proceeds via the enol tautomer (IV), enabling esterification at the C-9 oxygen (Figure 2) .

Figure 2: Enol Tautomer-Mediated Acylation

Anthracenone+RCOClPyridine9-Acyloxy-1,8-dichloroanthracene[2][4]\text{Anthracenone} + \text{RCOCl} \xrightarrow{\text{Pyridine}} \text{9-Acyloxy-1,8-dichloroanthracene} \quad[2][4]

Substituents (R) on the acyl chloride may include alkyl groups (C1–C6), halogenated chains, or aryl groups, allowing modular derivatization .

X-Ray Crystallographic Validation

Crystallographic studies of intermediates, such as 9-hydroxy-10-anthrone (derived from Na2_2S2_2O4_4 reduction of 1,8-dichloroanthraquinone), confirm the structural integrity of the anthracene framework. Antiperiplanar elimination mechanisms during reduction further validate the stereoelectronic control in these reactions .

Pharmacological Applications

Cytotoxic Activity

9-Acyloxy derivatives of 1,8-dichloroanthracene exhibit notable cytotoxicity against human cancer cell lines. In vitro studies demonstrate growth inhibition in:

  • KB cells (oral epidermoid carcinoma): IC50_{50} values comparable to mitoxantrone .

  • GBM 8401 cells (cervical carcinoma): Significant reduction in proliferation .

  • CHO cells (Chinese hamster ovary): Dose-dependent cytotoxicity .

The ketone group at C-9 is critical for intercalation with DNA, while chlorine atoms enhance membrane permeability .

Reaction Mechanisms and Intermediate Studies

Stepwise Reduction with Na2_22S2_22O4_44

Treatment of 1,8-dichloroanthraquinone with sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) at room temperature yields 9-hydroxy-10-anthrone (13), which upon heating at 90°C converts to anthrone (10) (Scheme 3) . This two-step reduction highlights the intermediacy of cis-diol species, which undergo antiperiplanar elimination to form the final product .

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